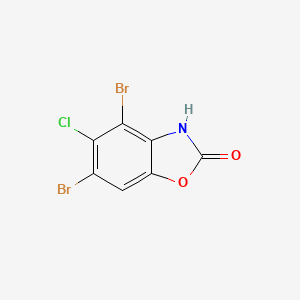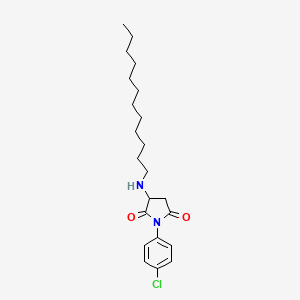![molecular formula C20H16BrN5OS B12462910 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and various substituents, including bromophenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine hydrate with an appropriate β-diketone, such as acetylacetone.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a diazo coupling reaction, where the diazonium salt of the thiazole derivative reacts with the pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and dyes.
作用機序
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
- 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
- 2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
Uniqueness
The uniqueness of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C20H16BrN5OS |
|---|---|
分子量 |
454.3 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5OS/c1-12-3-9-16(10-4-12)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-5-7-15(21)8-6-14/h3-11,25H,1-2H3 |
InChIキー |
WFPKUFRGAKSPBF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


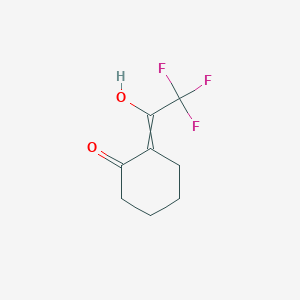
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)
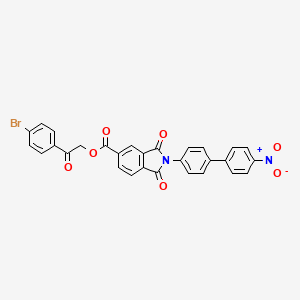
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
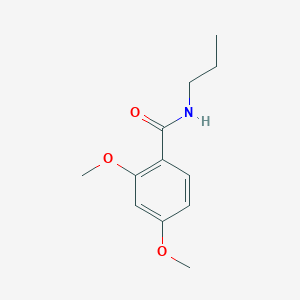
![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(2,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12462874.png)
![N-(2,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12462882.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)
